1-Octylnaphthalene

Description

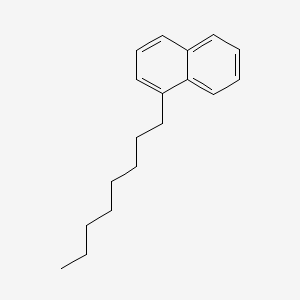

Structure

3D Structure

Properties

IUPAC Name |

1-octylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGBVZHJWAQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031160 | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41638-56-6, 2876-51-9 | |

| Record name | Naphthalene, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Octylnaphthalene and Its Functionalized Analogues

Direct Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

The introduction of an octyl group onto the naphthalene core is predominantly achieved through direct alkylation strategies. These methods involve the electrophilic substitution of a hydrogen atom on the naphthalene ring with an octyl carbocation or its equivalent.

Friedel-Crafts Alkylation Approaches for 1-Octylnaphthalene (B6594295) Synthesis

The Friedel-Crafts alkylation stands as a classic and widely employed method for the synthesis of alkylnaphthalenes, including this compound. This reaction typically involves the reaction of naphthalene with an alkylating agent, such as 1-octene (B94956) or 1-chlorooctane, in the presence of a Lewis acid catalyst. britannica.compku.edu.cn The catalyst polarizes the alkylating agent, generating an electrophilic species that then attacks the electron-rich naphthalene ring.

The reaction mechanism proceeds through the formation of a carbocation intermediate. britannica.com For instance, with 1-octene, the proton from an acid catalyst adds to the double bond to form a secondary carbocation, which then alkylates the naphthalene. With 1-chlorooctane, a Lewis acid like aluminum chloride (AlCl₃) facilitates the formation of the octyl carbocation. britannica.com The regioselectivity of the alkylation, determining whether the 1- or 2-isomer is formed, is influenced by factors such as the nature of the alkylating agent, the catalyst, and reaction conditions. Generally, the 1-position is kinetically favored due to the formation of a more stable carbocation intermediate. nih.gov However, steric hindrance with bulkier alkyl groups can favor the formation of the 2-isomer. nih.gov

Catalytic Systems in Naphthalene Alkylation (e.g., Ionic Liquids, Acidic Catalysts)

To overcome some of the drawbacks of traditional Friedel-Crafts catalysts, such as their moisture sensitivity and issues with separation and waste disposal, alternative catalytic systems have been developed. google.com These include ionic liquids and solid acid catalysts.

Ionic Liquids (ILs) have emerged as effective and "green" catalysts for the alkylation of naphthalene with long-chain olefins. Current time information in Bangalore, IN.researchgate.net Chloroaluminate(III) ionic liquids, such as Et₃NHCl-AlCl₃, have demonstrated high catalytic activity and selectivity under mild conditions. britannica.comresearchgate.net These catalysts can be easily separated from the product mixture and recycled, offering significant environmental and economic advantages. google.com Studies have shown that the composition of the ionic liquid and the reaction parameters, such as temperature and reactant molar ratios, can be tuned to optimize the conversion and selectivity towards the desired alkylated products. britannica.com

Solid Acid Catalysts , such as zeolites (e.g., Y zeolite, ZSM-5, MCM-22) and other materials like sulfated zirconia, offer another heterogeneous catalytic route for naphthalene alkylation. rsc.orgresearchgate.net These materials possess strong acid sites, are thermally stable, and can be easily separated from the reaction mixture. rsc.org Research on the alkylation of naphthalene with long-chain olefins like tetradecene has shown that Y zeolites exhibit good potential for producing monoalkylnaphthalenes. rsc.org The acidic properties and pore structure of these catalysts play a crucial role in their activity and selectivity.

| Catalyst System | Alkylating Agent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity | Reference |

| Et₃NHCl-AlCl₃ (Ionic Liquid) | n-hexene/n-octene | 60 | 60 min | High | 98% (polyalkylated) | acs.org |

| [Me₃NH][AlCl₄] (Ionic Liquid) | 1-dodecene | 30 | 60 s | >99% | - | numberanalytics.com |

| Y Zeolite | Tetradecene | 175 | 6 h | High | Good for monoalkylation | rsc.org |

| Trifluoromethanesulfonic acid (TfOH) | n-butene | 60 | 40 min | 98.5 | 98.8% (poly-butylnaphthalene) | Current time information in Bangalore, IN. |

Continuous-Flow Synthesis Techniques for Long-Chain Alkylated Naphthalenes

Continuous-flow synthesis has gained traction as a modern and efficient method for producing chemicals, offering advantages such as enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. polimi.itnih.gov The synthesis of long-chain alkylated naphthalenes has been successfully demonstrated using continuous-flow microreaction systems catalyzed by ionic liquids. numberanalytics.com

In such a system, reactants are continuously pumped through a microreactor where they mix and react. polimi.it For the alkylation of naphthalene with long-chain α-olefins catalyzed by Me₃NHCl–AlCl₃ ionic liquid, high yields (>99%) have been achieved with very short residence times (e.g., 60 seconds) at mild temperatures (e.g., 30 °C). numberanalytics.com This technology allows for precise control over reaction parameters, leading to high efficiency and the ability to regulate the product distribution, such as the ratio of mono- to multi-substituted alkylated naphthalenes. numberanalytics.com

Advanced Synthetic Transformations from this compound

Once synthesized, this compound can serve as a versatile starting material for the preparation of various functionalized analogues through advanced synthetic transformations.

Regioselective Sulfonation Reactions of this compound to Sulfonates

Sulfonation is a key reaction for producing anionic surfactants. The introduction of a sulfonic acid group (-SO₃H) onto the this compound ring can be achieved using various sulfonating agents, such as sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or fuming sulfuric acid. numberanalytics.comgoogle.com The position of sulfonation is directed by the existing octyl group. As an electron-donating group, the alkyl substituent activates the naphthalene ring towards electrophilic substitution, primarily at the ortho and para positions of the same ring.

For 1-alkylnaphthalenes, sulfonation is expected to occur predominantly at the 4-position (para to the alkyl group). However, the reaction conditions, particularly temperature and the choice of sulfonating agent, can significantly influence the regioselectivity. numberanalytics.com For instance, studies on the sulfonation of naphthalene itself show that different isomers can be favored under different conditions. numberanalytics.com In the case of long-chain alkylnaphthalene sulfonates, the synthesis has been reported using methods like the Wurtz-Fittig reaction followed by sulfonation, yielding products with desirable surfactant properties. researchgate.net The use of silica (B1680970) sulfuric acid has also been reported as an effective reagent for the sulfonation of long-chain alkylbenzenes, suggesting its potential applicability to alkylnaphthalenes. nih.govacs.org

| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Key Findings | Reference |

| Naphthalene | Chlorosulfonic Acid | Nitrobenzene | < 40 | High yield of 1-naphthalenesulfonic acid | google.com |

| Toluene | Chlorosulfuric Acid | Ionic Liquid [bmim][NTf₂] | 20 | Higher para-selectivity compared to DCM | google.com |

| Long-chain alkylbenzenes | Silica Sulfuric Acid | - | 75 | High conversion and selectivity for monosulfonated product | nih.govacs.org |

| Naphthalene | Sulfur Trioxide | Ionic Liquid [emim][HSO₄] | 25 | 99% yield of benzenesulfonic acid | google.com |

Palladium-Catalyzed Cascade Reactions for Naphthalene Ring Functionalization

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for building complex molecular architectures from simpler precursors. researchtrend.net While specific examples of palladium-catalyzed cascade reactions starting directly from this compound are not extensively documented, the reactivity of the naphthalene core suggests significant potential for such transformations.

Palladium-catalyzed processes such as C-H activation/annulation can be used to construct new rings fused to the naphthalene system. snnu.edu.cn For example, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been developed to create three-dimensional structures. nih.govnih.gov Furthermore, palladium-catalyzed annulation reactions have been used to synthesize substituted naphthalenes from simpler starting materials, indicating the versatility of palladium catalysis in manipulating the naphthalene scaffold. snnu.edu.cn It is conceivable that this compound could undergo palladium-catalyzed C-H functionalization at positions not occupied by the octyl group, followed by coupling with other reactants in a cascade sequence to build more complex, functionalized polycyclic aromatic systems. Research in this area focuses on developing catalysts and reaction conditions that allow for the regioselective functionalization of the naphthalene ring in the presence of the alkyl chain. rsc.org

Electrophilic Trapping and Functional Group Interconversion Strategies

The functionalization of the this compound scaffold can be achieved through electrophilic trapping and various functional group interconversion (FGI) strategies. Electrophilic trapping can be employed following an initial dearomatization step, where the resulting reactive intermediate is intercepted by a suitable electrophile to introduce new functionality. acs.org For instance, a palladium-catalyzed dearomatization of the naphthalene core can generate a semibenzene intermediate, which can then be rearomatized by reacting with an electrophile, leading to a functionalized naphthalene derivative. acs.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.com These strategies are critical for creating diverse analogues of this compound from a common precursor. Common FGIs include transformations between alcohols, alkyl halides, and amines, often proceeding through nucleophilic substitution reactions. solubilityofthings.comub.eduvanderbilt.edu The choice of reagents and reaction conditions is crucial for achieving high selectivity and yield. solubilityofthings.com

Below is a table summarizing potential functional group interconversions applicable to a hydroxylated or halogenated analogue of this compound.

| Starting Functional Group (on analogue) | Target Functional Group | Reagents and Conditions | Reaction Type |

| Alcohol (-OH) | Alkyl Halide (-Br) | PBr₃, pyridine | Nucleophilic Substitution (Sₙ2) vanderbilt.edu |

| Alcohol (-OH) | Sulfonate Ester (-OTs) | TsCl, pyridine | O-Acylation ub.edu |

| Alkyl Halide (-Cl) | Alkyl Iodide (-I) | NaI, acetone (B3395972) (Finkelstein Reaction) | Nucleophilic Substitution (Sₙ2) vanderbilt.edu |

| Alkyl Halide (-X) | Nitrile (-CN) | KCN, 18-crown-6, DMSO | Nucleophilic Substitution vanderbilt.edu |

| Alkyl Halide (-X) | Azide (-N₃) | NaN₃ | Nucleophilic Substitution vanderbilt.edu |

| Azide (-N₃) | Amine (-NH₂) | H₂, Pd/C or LiAlH₄ | Reduction vanderbilt.edu |

This table represents illustrative examples of functional group interconversions on a functionalized this compound analogue.

Oxidative and Reductive Transformations for Structural Modification

The structural framework of this compound can be significantly altered through oxidative and reductive reactions, primarily targeting the aromatic naphthalene core.

Oxidative Transformations: The naphthalene ring system is susceptible to oxidation, which can lead to ring-opening products. A classic example is the oxidation of naphthalene itself using vanadium pentoxide as a catalyst to yield phthalic anhydride. wikipedia.org This type of transformation, when applied to this compound, would cleave the unsubstituted ring. Milder, more selective oxidation methods can target specific positions or functional groups on derivatized analogues. For instance, the oxidation of secondary alcohols on the octyl chain to ketones can be achieved using chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) or activated DMSO reagents. imperial.ac.uk Iodoarene-catalyzed oxidative transformations using molecular oxygen represent a modern approach for various oxidative processes. rsc.org

Reductive Transformations: Reduction of the naphthalene core in this compound can produce valuable derivatives with altered degrees of saturation. Hydrogenation of naphthalene yields tetrahydronaphthalene (Tetralin) and decahydronaphthalene (B1670005) (Decalin), which are used as low-volatility solvents. wikipedia.org Applying these conditions to this compound would result in octyl-substituted tetralin and decalin. The choice of catalyst and conditions determines the extent of reduction. Additionally, reductive methods can be used to interconvert functional groups, such as the reduction of a nitro group to an amine or a ketone to an alcohol on a functionalized this compound ring or side chain. compoundchem.com

The following table outlines key oxidative and reductive transformations.

| Transformation | Substrate | Product | Typical Reagents/Conditions |

| Oxidation | This compound | Octyl-substituted Phthalic Anhydride | O₂, V₂O₅, heat wikipedia.org |

| Oxidation | Secondary Alcohol (analogue) | Ketone (analogue) | PCC or PDC, CH₂Cl₂ imperial.ac.uk |

| Reduction | This compound | 1-Octyltetrahydronaphthalene | H₂, Catalyst (e.g., Pd, Pt) wikipedia.org |

| Reduction | This compound | 1-Octyldecahydronaphthalene | H₂, Catalyst (e.g., Rh, Ru), high pressure/temp wikipedia.org |

| Reduction | Ketone (analogue) | Secondary Alcohol (analogue) | NaBH₄ or LiAlH₄ compoundchem.com |

This table provides examples of structural modifications through oxidation and reduction.

Mechanistic Investigations of this compound Formation and Derivatization

Elucidation of Reaction Mechanisms in Alkylation Processes

The primary route to this compound is the Friedel-Crafts alkylation of naphthalene. The mechanism of this electrophilic aromatic substitution reaction has been extensively studied. mdpi.combyjus.com It proceeds through a series of well-defined steps:

Formation of the Electrophile : A Lewis acid catalyst, such as AlCl₃, reacts with an alkylating agent (e.g., 1-octyl chloride) to generate a highly electrophilic carbocation. byjus.com Alternatively, using an alkene (1-octene) with a strong acid catalyst like sulfuric or phosphoric acid also produces the carbocation. wikipedia.org

Electrophilic Attack and Formation of the σ-Complex : The carbocation attacks the π-electron system of the naphthalene ring, which is more reactive than benzene (B151609). wikipedia.orgbyjus.com This attack forms an unstable π-complex, which then collapses into a more stable resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. mdpi.com During this step, the aromaticity of the attacked ring is temporarily lost. byjus.com

Deprotonation and Rearomatization : A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom that was attacked by the electrophile. byjus.com This step restores the aromaticity of the naphthalene ring, yielding the final this compound product and regenerating the catalyst. byjus.com

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Regioselectivity: In the context of organic synthesis, regioselectivity refers to the preference of a reaction to form one constitutional isomer over another. masterorganicchemistry.commasterorganicchemistry.com During the electrophilic alkylation of naphthalene, the electrophile can attack at two distinct positions: C1 (alpha) or C2 (beta).

Kinetic vs. Thermodynamic Control : The alkylation of naphthalene is a classic example of kinetic versus thermodynamic product control. wikipedia.orgiitm.ac.in

Kinetic Product : Attack at the C1 (alpha) position is faster and favored under milder conditions (e.g., lower temperatures). wikipedia.org The σ-complex intermediate for alpha-substitution is more stable because it has a greater number of resonance structures where the aromaticity of the adjacent benzene ring is preserved. iitm.ac.in This leads to a lower activation energy for its formation.

Thermodynamic Product : The C2 (beta) substituted product is sterically less hindered and therefore more thermodynamically stable. iitm.ac.in At higher temperatures, the initially formed alpha-product can revert to the starting materials or rearrange to the more stable beta-product via a process of dealkylation-realkylation. wikipedia.org

Comparison of Intermediates in Naphthalene Alkylation

| Position of Attack | Stability of σ-Complex Intermediate | Product Type | Favorable Conditions |

| C1 (alpha) | More stable (more resonance structures preserving aromaticity of the second ring) iitm.ac.in | Kinetic | Low Temperature wikipedia.org |

| C2 (beta) | Less stable | Thermodynamic | High Temperature wikipedia.org |

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comnih.gov For the synthesis of this compound itself from achiral precursors, stereoselectivity is not a factor as no new chiral centers are formed. However, stereocontrol becomes critical when functionalizing the this compound molecule in a way that creates stereocenters, for instance, through reactions on the octyl side chain or additions across the aromatic ring. escholarship.orgyoutube.com The stereochemical outcome of such reactions is determined by the reaction mechanism and can often be influenced by the use of chiral auxiliaries, reagents, or catalysts to favor the formation of a specific enantiomer or diastereomer. youtube.com For example, an asymmetric reduction of a ketone on the octyl chain would require stereoselective methods to produce a single enantiomer of the corresponding alcohol.

Advanced Spectroscopic and Analytical Characterization of 1 Octylnaphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful method for determining the detailed molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. ontosight.ai For 1-octylnaphthalene (B6594295), both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to map out the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides information about the hydrogen atoms within a molecule. acdlabs.com The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the octyl chain. ontosight.airesearchgate.net The chemical shift, integration, and multiplicity of these signals are key to their assignment. acdlabs.com

The aromatic protons of the naphthalene ring typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. ontosight.ai The protons on the octyl chain appear in the upfield region. The methylene (B1212753) (-CH₂-) group directly attached to the naphthalene ring is deshielded compared to the other methylene groups and its signal appears at a higher chemical shift. The terminal methyl (-CH₃) group of the octyl chain is the most shielded and thus resonates at the lowest chemical shift.

A representative ¹H NMR spectral data for this compound is presented below:

| Proton Type | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.10 - 7.90 |

| Naphthyl-CH₂- | ~2.95 |

| -(CH₂)₆- | ~1.20 - 1.60 |

| -CH₃ | ~0.88 |

This table presents typical chemical shift ranges for the different proton environments in this compound.

Carbon-¹³ NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. irisotope.com In ¹³C NMR, each unique carbon atom in this compound gives a distinct signal, allowing for the determination of the number of non-equivalent carbons. irisotope.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often results in a spectrum where every carbon atom is resolved. irisotope.comlibretexts.org

The carbon atoms of the aromatic naphthalene ring appear in the downfield region (typically 125-150 ppm). libretexts.orgchemguide.co.uk The carbons of the aliphatic octyl chain resonate in the upfield region (typically 10-40 ppm). libretexts.orgchemguide.co.uk The specific chemical shift of each carbon is influenced by its local electronic environment. libretexts.org

A representative ¹³C NMR spectral data for this compound is detailed in the following table:

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic C (quaternary) | ~138.3, ~133.7, ~131.9 |

| Aromatic CH | ~128.7, ~126.7, ~125.8, ~125.5, ~125.3, ~123.8 |

| Naphthyl-CH₂- | ~32.1 |

| -(CH₂)₆- | ~31.9, ~29.5, ~29.3, ~29.2, ~22.7 |

| -CH₃ | ~14.1 |

This table provides illustrative chemical shift values for the carbon atoms in this compound. amazonaws.com

Proton (¹H) NMR Spectral Analysis

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the determination of the elemental composition of a molecule, as the exact mass can distinguish between different molecular formulas that have the same nominal mass. bioanalysis-zone.commeasurlabs.com For this compound (C₁₈H₂₄), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. spectralworks.com

The fragmentation of this compound in the mass spectrometer provides valuable structural information. wikipedia.org The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for alkyl-substituted aromatic compounds involve cleavage of the alkyl chain. The most significant fragmentation pathway for this compound is often the benzylic cleavage, resulting in the formation of a stable naphthylmethyl cation or a tropylium-like ion, which gives a prominent peak in the spectrum. Other fragment ions can be formed by the loss of successive alkyl units. libretexts.orglibretexts.orgyoutube.com

| Ion | Description | Approximate m/z |

| [C₁₈H₂₄]⁺ | Molecular Ion | 240 |

| [C₁₁H₉]⁺ | Naphthylmethyl-type fragment | 141 |

| [C₁₀H₇]⁺ | Naphthyl fragment | 127 |

| Alkyl fragments | Fragments from the octyl chain | Various |

This table illustrates the expected major ions in the mass spectrum of this compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound. smu.edu The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used vibrational spectroscopy technique. spectroscopyonline.comportableas.com It is particularly useful for identifying the functional groups present in a molecule. youtube.comrichmondscientific.com The FTIR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds of the naphthalene ring, as well as the aliphatic C-H bonds of the octyl chain. mdpi.comcqvip.com

The key vibrational modes for this compound and their expected frequencies are summarized below:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aliphatic C-H Bend | 1465 - 1370 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

This table shows the characteristic FTIR absorption bands for the functional groups present in this compound. youtube.com

Raman Spectroscopy in Naphthalene Derivative Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, offering a detailed fingerprint of their structure. reddit.comlibretexts.org In the context of naphthalene derivatives, Raman spectroscopy provides valuable information about the carbon skeleton and the influence of substituents.

Research has shown that UV resonance Raman spectroscopy (UVRRS) can effectively detect and speciate polycyclic aromatic hydrocarbons (PAHs), like naphthalene and its derivatives, even in complex mixtures such as coal liquids. acs.org By using excitation wavelengths below 250 nm, interference from fluorescence is minimized. acs.org The resulting Raman spectra exhibit numerous narrow bands that are characteristic of the specific derivative, allowing for clear identification. acs.org For instance, the Raman spectra of naphthalene derivatives show strong peaks that can be assigned to specific vibrational modes of the naphthalene ring. The intensity and position of these peaks can shift depending on the nature and position of the substituent, providing insights into the molecular structure. acs.org

Key Raman bands for naphthalene and its derivatives include:

Ring Stretching Modes: Intense bands observed in the 1300-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations. acs.org For example, a strong peak around 1374 cm⁻¹ is often dominant in the spectra of naphthalene derivatives. acs.org

Disorder Mode (D-band): The presence of a D-band, typically around 1295 cm⁻¹, can indicate functionalization or disorder in the carbon structure. libretexts.org

Computational studies, such as those using periodic Density Functional Theory (DFT), have been employed to calculate the Raman spectra of naphthalene diimide derivatives. These calculations help in understanding the relationship between molecular structure, vibrational modes, and properties like charge mobility. mdpi.com

Optical Spectroscopy for Electronic Structure and Excited State Dynamics

Optical spectroscopy techniques are fundamental for investigating the electronic transitions and the fate of excited states in naphthalene-based systems.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states, providing information about the chromophore's conjugation and electronic structure. umn.edubspublications.net The naphthalene chromophore itself has a characteristic absorption spectrum. For instance, a naphthalene crystal can have an absorption maximum at approximately 219.32 nm and be transparent in the visible region. researchgate.net The position and intensity of the absorption bands are sensitive to the molecular environment and substitution pattern. matanginicollege.ac.in

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, reveals the radiative decay pathways of excited states. While naphthalene fluoresces in solution, it is typically non-emissive in the solid state. nih.gov However, certain derivatives, such as diphenylnaphthalenes, can exhibit solid-state emission. nih.gov The photophysical properties, including fluorescence quantum yields (Φf) and lifetimes (τf), are crucial for understanding the excited-state behavior. nih.govbarbatti.org For example, the fluorescence quantum yield of naphthalene dimers can be significantly influenced by the nature of the bridging atom. barbatti.org

The aggregation of naphthalene chromophores, such as in polymer pseudomicelles, can lead to a significant red shift in the fluorescence spectra due to the mixing of Frenkel excitons and charge-transfer states. acs.org

Table 1: Representative Photophysical Data for Naphthalene Derivatives

| Compound/System | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Reference |

| Naphthalene (in solution) | ~275 nm | ~320-350 nm | 0.19 | nih.gov |

| Naphthalene Crystal | 219.32 nm | Non-emissive | - | researchgate.netnih.gov |

| 2,6-Diphenylnaphthalene (solid) | - | > Solution λ_em | - | nih.gov |

| Naphthalene Dimer (S-bridged) | - | - | 0.012 | barbatti.org |

| Naphthalene Dimer (SO₂-bridged) | - | - | 0.27 | barbatti.org |

| Naphthylmethyl Ammonium Bromide (in Ethanol) | ~280 nm | - | - | researchgate.net |

| PbBr-based Perovskite with Naphthylmethyl Ammonium | - | 492, 526, 566 nm (Phosphorescence) | - | researchgate.net |

Note: The data presented is illustrative and can vary based on solvent, concentration, and specific experimental conditions.

Ultrafast transient absorption (TA) spectroscopy is a powerful technique for directly observing the dynamics of excited states on femtosecond to nanosecond timescales. researchoutreach.org This method involves exciting the sample with a short "pump" pulse and probing the resulting changes in absorption with a "probe" pulse at various time delays. aip.org

TA spectroscopy has been instrumental in elucidating the complex photophysical pathways in naphthalene derivatives. acs.org For example, in nitronaphthalene derivatives, TA studies have revealed ultrafast intersystem crossing from the initial singlet excited state to the triplet manifold, occurring on a sub-200-fs timescale. acs.org The technique allows for the identification of transient species such as excited singlet states, triplet states, and intramolecular charge-transfer states. acs.orgbgsu.edu

In studies of substituted trans-naphthalene azo moieties, TA spectroscopy has shown that the deactivation of high-energy excited states and the subsequent thermal reversion are strongly influenced by the electron-donating strength of the substituents. rsc.org The transient spectra of these compounds often exhibit broad induced absorption features in the visible region (e.g., 390-625 nm). rsc.org

UV-Vis Absorption and Photoluminescence Studies of Naphthalene Chromophores

Electrochemical Characterization of Redox Potentials

Electrochemical methods, such as cyclic voltammetry (CV), are used to determine the redox potentials of molecules, providing insights into their electron-donating and accepting capabilities. rsc.org The oxidation and reduction potentials are crucial for understanding the electronic properties and for applications in areas like organic electronics.

In a typical CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram shows peaks corresponding to the oxidation (anodic) and reduction (cathodic) processes. For instance, the electrochemical characterization of redox-active polymers has shown that the half-wave potentials for the oxidation of tetraphenylbenzidine units occur at approximately 0.41 V and 0.53 V. nih.gov

The redox potentials of naphthalene derivatives can be tuned by the introduction of different substituent groups. This information is vital for designing molecules with specific electronic functionalities.

Table 2: Illustrative Redox Potential Data

| System | Redox Process | Potential (V) vs. Ref. | Technique | Reference |

| Tetraphenylbenzidine Units | Oxidation (TPB to TPB⁺) | ~0.41 (E₁/₂) | Cyclic Voltammetry | nih.gov |

| Tetraphenylbenzidine Units | Oxidation (TPB⁺ to TPB²⁺) | ~0.53 (E₁/₂) | Cyclic Voltammetry | nih.gov |

| Microbial Fuel Cell (Anode) | Anodic Wave (Iₐ) | ~+0.4 vs. Ag/AgCl | Cyclic Voltammetry | mdpi.com |

| Microbial Fuel Cell (Anode) | Cathodic Wave (Iₑ) | 0 vs. Ag/AgCl | Cyclic Voltammetry | mdpi.com |

| K₄[Fe(CN)₆] on Clay/GCE | Oxidation (Eₚₐ) | 0.3 | Cyclic Voltammetry | |

| K₄[Fe(CN)₆] on Clay/GCE | Reduction (Eₚₑ) | 0.18 | Cyclic Voltammetry |

Note: Potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential analytical technique for separating the components of a mixture and assessing the purity of a compound. nih.gov The principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov

Gas chromatography (GC) is well-suited for the separation and analysis of volatile compounds like this compound. birchbiotech.comub.edu In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the compounds' boiling points and their interactions with the stationary phase. birchbiotech.com The purity of the sample can be determined by analyzing the resulting chromatogram, where the area under each peak is proportional to the concentration of the corresponding component. birchbiotech.com

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally sensitive compounds. chromforum.org In HPLC, a liquid mobile phase is pumped through a column packed with a solid stationary phase. By comparing the chromatogram of a sample to that of a known standard, the purity can be assessed. chromforum.org Two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex mixtures and is a valuable tool for confirming peak purity. chromatographyonline.com

Thin-layer chromatography (TLC) is a simple and rapid method often used for preliminary purity testing and to monitor the progress of a reaction. researchgate.net A single spot on a TLC plate after development suggests a high degree of purity. researchgate.net

The choice of chromatographic technique depends on the properties of the analyte and the specific analytical goal, whether it is qualitative identification, quantitative analysis, or preparative purification. rotachrom.com

Computational and Theoretical Chemistry Studies on 1 Octylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-octylnaphthalene (B6594295) at the molecular level. These computational methods provide insights into the electron distribution, energy levels, and stability of the molecule and its reactive intermediates.

Density Functional Theory (DFT) in Ground and Excited State Analysis

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its favorable balance of computational cost and accuracy. ohio-state.edu DFT calculations are used to determine the ground-state electronic structure, molecular orbitals, and electron density distribution, which are crucial for understanding its reactivity.

For excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.orgarxiv.org It provides a cost-effective way to calculate vertical excitation energies, which correspond to the electronic absorption spectra of the molecule. ohio-state.edu While generally providing semi-quantitative accuracy, the reliability of TD-DFT can be sensitive to the choice of the exchange-correlation functional and may face challenges in describing certain phenomena like long-range charge-transfer excitations. rsc.orgchemrxiv.orgarxiv.org Analysis of the excited states often involves visualizing orbitals, densities, and statistical measures of electron-hole separation to characterize the nature of the electronic transitions. rsc.orgchemrxiv.org

Table 1: Key Applications of DFT and TD-DFT in this compound Analysis

| Method | Application Area | Key Insights Provided |

| DFT | Ground State | Molecular geometry, orbital energies, electron density, thermochemistry. |

| TD-DFT | Excited States | Vertical excitation energies, electronic absorption spectra, characterization of electronic transitions (e.g., charge-transfer, local excitations). rsc.orgchemrxiv.orgarxiv.org |

Thermochemical Properties and Stability of this compound Radicals

The pyrolysis and oxidation of this compound involve the formation of various radical intermediates. Understanding the stability of these radicals is key to predicting reaction pathways. The stability of a radical is influenced by factors such as electron delocalization (resonance) and the nature of substituent groups. masterorganicchemistry.com Generally, radical stability increases with greater substitution and the possibility for the unpaired electron to be delocalized over a larger area, such as an aromatic system. masterorganicchemistry.com

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is essential for unraveling the complex reaction networks involved in the transformation of this compound, particularly in high-temperature environments like pyrolysis.

Prediction of Regioselectivity and Transition State Geometries

Chemical reactions involving this compound can often proceed through multiple pathways, leading to different products. Predicting the regioselectivity—the preference for reaction at one position over another—is a key challenge. Computational methods can predict regioselectivity by calculating the activation barriers for competing reaction pathways. beilstein-journals.org The pathway with the lowest energy barrier, corresponding to the most stable transition state, is generally the most favored kinetically. beilstein-journals.org

The geometry of the transition state (TS), a high-energy configuration along the reaction coordinate, is crucial for these calculations. researchgate.netchemrxiv.org Locating TS geometries has traditionally been a computationally intensive task. researchgate.netchemrxiv.org However, recent advancements in computational algorithms and machine learning offer promising, faster alternatives for predicting TS geometries, reducing the reliance on expensive quantum mechanical calculations. researchgate.netchemrxiv.orgchemrxiv.org For a molecule like this compound, theoretical studies can predict whether initial reactions, such as hydrogen abstraction or oxidation, will preferentially occur on the alkyl chain or the aromatic ring by comparing the transition state energies for each possibility. core.ac.uk

Detailed Kinetic Models for Pyrolysis Systems Incorporating Alkylated Naphthalenes

The pyrolysis of fuels containing alkylated naphthalenes is a complex process involving thousands of elementary reactions. mit.edumit.edu Detailed kinetic models aim to represent this complexity through a comprehensive network of reactions. These models are crucial for accurately simulating combustion and pyrolysis processes. osti.govpolimi.it

For large molecules like this compound, the number of possible species and reactions grows combinatorially, making manual model construction impractical. mit.edumit.edu Therefore, automatic mechanism generation software is often used. researchgate.net These programs construct reaction networks based on predefined reaction families and estimate the necessary kinetic and thermochemical parameters. The resulting large-scale models can contain thousands of species and reactions. mit.edumit.edumdpi.com For example, a detailed kinetic model for 1-methylnaphthalene (B46632) was developed containing 1389 species and 7185 reactions to accurately predict experimental data. mdpi.com These models are validated against experimental data and can provide valuable insights into reaction pathways and product formation under conditions that are difficult to study in a lab. mit.edumit.edu

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on the electronic structure and reactivity of a single molecule or a small number of interacting molecules, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.comdovepress.comnih.govnih.gov

For a flexible molecule like this compound, the long octyl chain can adopt numerous conformations. MD simulations can explore this conformational landscape, revealing the most probable shapes of the molecule and the dynamics of its structural changes. mdpi.com This information is important as the molecule's conformation can influence its physical properties and reactivity. MD simulations are driven by force fields, which are sets of parameters that describe the potential energy of the system. nih.gov By simulating the molecule's behavior over time (from nanoseconds to microseconds), researchers can gain insights into its dynamic properties, interactions with other molecules, and how it behaves in different environments (e.g., as a liquid or in solution). dovepress.comnih.gov

Aromaticity and Antiaromaticity Studies in Naphthalene (B1677914) Derivatives

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules like naphthalene and its derivatives. Computational chemistry provides powerful tools to quantify and analyze the aromatic character of these compounds. The introduction of substituents to the naphthalene core can modulate its aromaticity, and theoretical studies offer insights into these electronic perturbations.

Aromaticity is a multidimensional phenomenon, and therefore, multiple descriptors are often employed to provide a comprehensive picture. numberanalytics.com Among the most common are geometry-based indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and magnetic-based indices, like the Nucleus-Independent Chemical Shift (NICS). numberanalytics.comrsc.org

The HOMA index is based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system and values close to 0 or negative suggesting non-aromatic or antiaromatic character, respectively. illinois.edu Studies on various naphthalene derivatives have shown that the HOMA index is sensitive to the nature of substituents. For instance, the presence of strongly electron-donating or electron-withdrawing groups can decrease the aromaticity of the substituted ring by inducing quinoidal character, which leads to greater bond length alternation. whiterose.ac.uk

The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). researchgate.netbeilstein-journals.org Highly negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity. researchgate.net For naphthalene, NICS values confirm its aromatic character. researchgate.net Computational studies on substituted naphthalenes have revealed that the NICS values are also influenced by the electronic effects of the substituents.

Studies on the excited states of alkyl-substituted naphthalenes have shown that successive alkyl substitutions can lead to bathochromic shifts in the UV-visible absorption bands, which is attributed to the raising of occupied molecular orbital energies. researchgate.net This indicates an electronic influence of the alkyl groups, though it does not directly translate to a significant alteration of the ground-state aromaticity.

To provide a comparative context, the table below summarizes findings from computational studies on various naphthalene derivatives.

Table 1: Aromaticity Indices for Selected Naphthalene Derivatives

| Compound/Derivative | Aromaticity Index | Value | Ring | Reference |

|---|---|---|---|---|

| Naphthalene | HOMA | 0.782 | Both rings | whiterose.ac.uk |

| Naphthalene | NICS(0) | -9.0 | - | |

| 1-Nitronaphthalene | HOMA | Varies with conformation | - | whiterose.ac.uk |

| 1,8-Bis(dimethylamino)naphthalene (DMAN) | HOMA | Varies with protonation | - | whiterose.ac.uk |

| 1-Azanaphthalene (Quinoline) | HOMA | Lower than naphthalene | - | numberanalytics.com |

| 1,7-Diazanaphthalene | HOMA | ~1 (most aromatic in a studied series) | - | numberanalytics.com |

| 1,8-Dimethylnaphthalene | NICS(0) | -9.0 | - | |

| 1,8-Bis(bromomethyl)naphthalene | NICS(0) | -9.9 | - | |

| 1,8-Bis(dibromomethyl)naphthalene | NICS(0) | -9.3 | - |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on the available data for other alkylnaphthalenes, it is anticipated that the HOMA and NICS values for this compound would be very similar to those of unsubstituted naphthalene or methylnaphthalene, indicating that the long alkyl chain does not significantly disrupt the aromatic character of the bicyclic π-system. The primary influence of the octyl group is more likely to be observed in its steric effects and its impact on the molecule's physical properties and intermolecular interactions, rather than a substantial alteration of its intrinsic aromaticity.

Applications of 1 Octylnaphthalene and Its Derivatives in Advanced Materials and Chemical Technologies

Surface Active Agents and Ionic Liquid Development based on Alkylnaphthalene Sulfonates

Alkylnaphthalene sulfonates, derived from compounds like 1-octylnaphthalene (B6594295), are notable for their efficacy as surface-active agents. These anionic surfactants feature a hydrophobic alkyl naphthalene (B1677914) core and a hydrophilic sulfonate group, a structure that enables them to reduce surface tension and mediate interactions between water and non-polar substances. greenagrochem.com Their inherent stability in acidic, basic, and high-temperature environments, coupled with excellent wetting and dispersing properties, makes them valuable in numerous industrial applications. greenagrochem.comfrontiersin.org

A significant area of development involves the synthesis of ionic liquids from sodium octylnaphthalene sulfonate. frontiersin.orgnih.gov While effective at reducing interfacial tension, sodium octylnaphthalene sulfonate has limited water solubility. frontiersin.orgnih.gov To address this, researchers have synthesized new ionic liquids by pairing the naphthalene sulfonate anion with imidazolium (B1220033), pyrrolidinium, and pyridinium (B92312) cations. frontiersin.orgnih.gov These novel ionic liquids exhibit high thermal stability and enhanced surfactant properties compared to the original sodium salt. frontiersin.orgfrontiersin.org Their improved water solubility significantly broadens their application potential in aqueous formulations. frontiersin.orgfrontiersin.org Among these, 1-hexyl-3-methylimidazolium (B1224943) 4-(n-octyl)naphthalene-1-sulfonate has demonstrated superior performance in reducing both water-air and water-oil interfacial tension. nih.govfrontiersin.org

Interfacial Tension Reduction Mechanisms in Aqueous Systems

The fundamental mechanism by which alkylnaphthalene sulfonates, such as sodium octylnaphthalene sulfonate, reduce interfacial tension in aqueous systems lies in their amphiphilic nature. greenagrochem.com The molecule consists of a hydrophobic part (the alkylnaphthalene group) and a hydrophilic part (the sulfonate group). greenagrochem.com When introduced into an aqueous environment, these molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface. frontiersin.org

At the interface, the hydrophilic sulfonate "head" orients towards the aqueous phase, while the hydrophobic alkylnaphthalene "tail" orients away from the water. greenagrochem.com This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. greenagrochem.com In oil-water systems, the hydrophobic tail dissolves in the oil phase, creating a stable boundary that lowers the interfacial tension between the two immiscible liquids. greenagrochem.com

The effectiveness of interfacial tension reduction is influenced by the molecular structure of the alkylnaphthalene sulfonate. For instance, the length of the alkyl chain plays a crucial role; longer alkyl chains generally lead to greater interfacial activity. frontiersin.orgcapes.gov.br The presence of the rigid naphthalene ring also contributes to the surfactant's ability to lower interfacial tension. frontiersin.org

In certain applications, particularly in enhanced oil recovery, the presence of alkali can create a synergistic effect with the alkylnaphthalene sulfonate. frontiersin.orgacs.org The alkali reacts with acidic components in crude oil to form in-situ soaps, which, in conjunction with the added surfactant, can lead to ultra-low interfacial tensions. frontiersin.orgcapes.gov.br The efficiency of this synergism is dependent on factors such as the concentration of the surfactant and alkali, the type of alkali used, and the ionic strength of the aqueous phase. frontiersin.orgcapes.gov.br

Micelle and Microemulsion Formation Characteristics

In aqueous solutions, once the concentration of alkylnaphthalene sulfonate surfactants surpasses a certain point, known as the critical micelle concentration (cmc), the surfactant molecules begin to self-assemble into aggregates called micelles. frontiersin.orgresearchgate.net This aggregation is a key characteristic that underpins many of their applications, including the formation of microemulsions. frontiersin.org

The structure of the alkylnaphthalene sulfonate influences its micellization behavior. A general trend observed is that the cmc decreases as the length of the alkyl chain increases. frontiersin.org Comparing different types of sulfonate surfactants, the cmc is typically lowest for n-alkylnaphthalenes, followed by n-alkylbenzenes, and then n-alkyls. frontiersin.org The micropolarity within the micelles of alkylnaphthalene sulfonates is less affected by the alkyl chain length and is generally lower than that of surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net Conversely, the microviscosity of these micelles tends to increase with a longer alkyl chain. researchgate.net

The formation of microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, is another important aspect. Alkylnaphthalene sulfonates can act as the primary surfactant in these formulations. researchgate.net In some cases, "linker" molecules are added to enhance the stability and performance of the microemulsion. researchgate.netcapes.gov.br Alkylnaphthalene sulfonates themselves can function as hydrophilic linkers, co-adsorbing with the primary surfactant at the oil-water interface to improve the interaction between the surfactant and the aqueous phase. researchgate.netcapes.gov.br

The ability to form stable micelles and microemulsions is critical for applications such as enhanced oil recovery, where these structures help to solubilize and mobilize trapped oil. researchgate.netresearchgate.net The specific characteristics of the micelles and microemulsions, such as their size and stability, can be tuned by adjusting the surfactant structure, concentration, and the presence of other components like electrolytes and co-surfactants. frontiersin.orgresearchgate.net

| Property | Observation | Influencing Factors |

|---|---|---|

| Critical Micelle Concentration (cmc) | Decreases with increasing effective carbon atom number (neff). researchgate.net Lower than n-alkyl and n-alkylbenzene sulfonates. frontiersin.org | Alkyl chain length. frontiersin.orgresearchgate.net |

| Micelle Aggregation Number | Increases with increasing neff. researchgate.net | Alkyl chain length. researchgate.net |

| Micropolarity | Less sensitive to alkyl chain length. Lower than sodium dodecyl sulfate (SDS). researchgate.net | Naphthyl ring. researchgate.net |

| Microviscosity | Increases with increasing alkyl chain length. researchgate.net | Alkyl chain length. researchgate.net |

Application in Enhanced Oil Recovery (EOR) Formulations

Alkylnaphthalene sulfonates, including derivatives of this compound, are promising candidates for chemical Enhanced Oil Recovery (EOR) operations. frontiersin.orgresearchgate.net Their primary function in this application is to significantly reduce the interfacial tension (IFT) between the injected aqueous fluid and the crude oil trapped in the reservoir rock pores. frontiersin.orgmdpi.com By lowering the IFT, the capillary forces holding the oil are overcome, allowing for its mobilization and subsequent recovery. mdpi.com

Research has shown that certain alkyl (C6-C14) methylnaphthalene sulfonate surfactants can achieve ultra-low IFT values against crude oil, even at low concentrations and without the need for an alkali. frontiersin.orgresearchgate.net For instance, octylmethylnaphthalene sulfonate has been reported to lower the IFT to as low as 10⁻⁶ mN/m at very low concentrations. researchgate.netcapes.gov.br The effectiveness of these surfactants is often dependent on the salinity of the formation water, with a "salting-out" effect sometimes being necessary to achieve the desired IFT reduction. researchgate.net

In many EOR formulations, a synergistic approach is employed, combining the alkylnaphthalene sulfonate with an alkali and sometimes a polymer (ASP flooding). The alkali reacts with the acidic components present in the crude oil to generate in-situ soaps, which work in concert with the injected surfactant to further lower the IFT. frontiersin.orgcapes.gov.br The optimal formulation depends on a delicate balance of surfactant concentration, alkyl chain length, alkali type and concentration, and the specific properties of the crude oil. frontiersin.orgcapes.gov.br

Furthermore, the development of ionic liquids based on octylnaphthalene sulfonate has opened new possibilities for EOR applications. frontiersin.orgfrontiersin.org These ionic liquids can exhibit superior performance in reducing water-crude oil IFT compared to their conventional salt counterparts. frontiersin.org For example, 1-hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate has been shown to significantly reduce the IFT to approximately 0.1 mN/m. frontiersin.org To reach the ultra-low values required for efficient oil recovery, these ionic liquids are often formulated with other components like electrolytes and co-surfactants. frontiersin.orgresearchgate.net

Lubricant Base Oil Formulations and Tribological Performance Research

Alkylated naphthalenes (ANs), including those derived from this compound, are recognized as high-performance synthetic base fluids (API Group V) for lubricants. exxonmobilchemical.comlubesngreases.comkingindustries.com They offer a unique combination of properties, including excellent thermal and oxidative stability, hydrolytic stability, and good additive solubility, which makes them suitable for demanding applications. exxonmobilchemical.comkingindustries.comresearchgate.netmdpi.com The development of ANs as synthetic lubricants dates back to World War II as an alternative to scarce mineral oils, though they became commercially widespread much later. lubesngreases.com

The structure of the alkylated naphthalene, including the length and branching of the alkyl chains and the degree of alkylation, significantly influences its physical and chemical properties. lubesngreases.comresearchgate.net This allows for the tailoring of ANs with specific viscosities, pour points, and volatilities to meet the requirements of various applications, such as engine oils, gear oils, high-temperature chain lubricants, and industrial fluids. lubesngreases.comkingindustries.com

Synthesis and Performance Evaluation of Polyalkylated Naphthalenes as Base Oils

The synthesis of polyalkylated naphthalenes for lubricant base oils is typically achieved through the Friedel-Crafts alkylation of naphthalene or substituted naphthalenes with olefins. mdpi.commdpi.comgoogleapis.com The choice of catalyst and reaction conditions plays a crucial role in determining the structure and properties of the final product. mdpi.comgoogleapis.com Acidic catalysts, such as trifluoromethanesulfonic acid and various ionic liquids, have been shown to be effective in promoting the alkylation reaction. mdpi.commdpi.com For instance, trifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene with n-butene, achieving high conversion and selectivity towards multi-butylnaphthalenes. mdpi.com Similarly, ionic liquids have been successfully used for the alkylation of naphthalene with longer-chain α-olefins. mdpi.com

The performance of the resulting polyalkylated naphthalene base oils is closely linked to their molecular structure. mdpi.com Increasing the length and number of alkyl side chains on the naphthalene ring generally leads to higher viscosity, a higher pour point, an elevated oxidation onset temperature, and a higher flash point due to increased intermolecular forces. mdpi.com The tribological properties, such as friction reduction and anti-wear characteristics, are also influenced by the structure. acs.org For example, cycloalkylnaphthalene base oils, synthesized by reacting decalin with naphthalene, have shown superior friction-reducing and anti-wear properties compared to some commercial alkylnaphthalene oils under specific test conditions. acs.org

The performance of these synthetic base oils is evaluated through various standard tests that measure their physicochemical properties and tribological performance. acs.org These evaluations help in understanding the structure-property relationships and in designing base oils with desired characteristics for specific lubricant applications. mdpi.comacs.org

| Property | CAN | AN8 |

|---|---|---|

| Kinematic Viscosity at 40 °C (mm²/s) | 54.3 | 46.5 |

| Kinematic Viscosity at 100 °C (mm²/s) | 7.8 | 7.8 |

| Viscosity Index | 125 | 145 |

| Density at 20 °C (g/cm³) | 0.965 | 0.915 |

| Flash Point (°C) | 234 | 242 |

| Pour Point (°C) | -33 | -36 |

| Aniline Point (°C) | 45 | 96 |

Studies on Thermal and Thermo-Oxidative Stability in Lubricant Design

The thermal and thermo-oxidative stability of alkylated naphthalenes is a key attribute that makes them highly valuable in lubricant design, particularly for high-temperature applications. exxonmobilchemical.comlubesngreases.comkingindustries.com This exceptional stability is largely attributed to the electron-rich naphthalene ring structure, which has the ability to absorb thermal energy, resonate, and then disperse that energy, effectively acting as an antioxidant. lubesngreases.comsovereign-omega.co.uk This mechanism helps to inhibit the oxidative degradation of the lubricant, even at elevated temperatures. sovereign-omega.co.uk

Numerous studies have demonstrated the superior stability of lubricants formulated with alkylated naphthalenes. exxonmobilchemical.comlubesngreases.comresearchgate.net For example, when blended with polyalphaolefins (PAOs), alkylated naphthalenes can significantly improve the thermo-oxidative stability of the resulting lubricant. exxonmobilchemical.comgoogle.com In some cases, a synergistic effect is observed between the alkylated naphthalene and conventional aminic antioxidants, further enhancing the oxidative stability. lubesngreases.com

The performance of alkylated naphthalenes in high-temperature environments has been evaluated using various industry-standard tests, such as the Turbine Oil Oxidation Stability Test (TOST, ASTM D943) and panel coker tests. exxonmobilchemical.comissuu.com In a comparative study using the TOST, a compressor formulation containing an alkylated naphthalene in place of a polyol ester showed improved oxidative stability. exxonmobilchemical.com Similarly, in high-temperature chain lubrication tests conducted at 260°C, the addition of an alkylated naphthalene to a polyol ester formulation resulted in significantly less evaporation loss and better varnish control, allowing the fluid to remain liquid and continue to lubricate effectively. kingindustries.comissuu.com

The structural characteristics of the alkylated naphthalene, such as the degree of alkylation and the nature of the alkyl groups, influence its thermal stability. researchgate.net For instance, mono-alkylated naphthalenes are often preferred for their superior thermal and oxidative stability compared to more highly alkylated versions. google.comgoogle.com The position of the alkyl group on the naphthalene ring also plays a role, with certain isomers exhibiting better stability. google.com By carefully controlling these structural parameters during synthesis, it is possible to design alkylated naphthalenes with optimized stability for specific high-performance lubricant applications. kingindustries.com

This compound as a Versatile Chemical Intermediate in Organic Synthesis

This compound serves as a foundational molecule in the synthesis of more complex chemical structures. Its unique structure, featuring a naphthalene core with an attached octyl group, makes it a valuable intermediate in the production of a variety of organic compounds. ontosight.ai For instance, it is a precursor in the synthesis of decahydro-1,4-dimethyl-5-octylnaphthalene, a compound that has been explored for its potential use as a lubricant, plasticizer, and as an intermediate in the pharmaceutical industry. ontosight.ai

The naphthalene moiety itself is a crucial structural core in many bioactive compounds and organic materials. anr.fr The development of new C-H activation reactions allows for the regioselective introduction of different functional groups onto naphthalene derivatives, opening pathways to new and complex molecules. anr.fr For example, palladium-catalyzed reactions have been developed for the regioselective oxygenation and halogenation of 1-carbonylnaphthalenes. anr.fr These reactions can yield naphthols and naphtholactones, which are skeletons for various natural products. anr.fr

Furthermore, the functionalization of the naphthalene core is a key strategy in creating materials with specific properties. The introduction of functional groups like hydroxyl (-OH), sulfonic acid (-SO3H), or nitro (-NO2) can significantly alter the characteristics of naphthalene-based polymers. mdpi.com This versatility makes this compound and its derivatives important building blocks in the synthesis of a wide range of organic molecules with applications in materials science and medicinal chemistry. nih.govmdpi.com

Catalytic Applications of Naphthalene-Based Systems

Naphthalene-based systems have demonstrated significant potential in various catalytic applications, ranging from homogeneous to heterogeneous catalysis. The inherent electronic properties and the ability to be functionalized make naphthalene derivatives valuable components in the design of novel catalysts.

Homogeneous Catalysis for Diverse Organic Transformations

In homogeneous catalysis, naphthalene-based ligands play a crucial role in the activity and selectivity of metal complexes. acs.orgosti.gov These ligands can coordinate with metal centers to create catalysts for a variety of organic transformations. For example, naphthalene-substituted Schiff bases have been used to create new Ni(II) metal clusters that exhibit both ferromagnetic and emissive properties. acs.orgosti.gov

Naphthalene-based acetic acids, such as naproxen, 1-naphthylacetic acid, and 2-naphthylacetic acid, have been used as ligands to form coordination compounds with various metal ions. mdpi.com The resulting complexes have been studied for their structural features and potential biological activities. mdpi.com Salcy-naphthalene cobalt complexes have been shown to be effective catalysts for the copolymerization of CO2 and propylene (B89431) oxide to produce high molecular weight polycarbonates. researchgate.net The introduction of methyl groups on the naphthalene-based salcy ligands was found to be critical for enhancing the catalytic performance. researchgate.net

The development of catalytic systems for C-H bond functionalization of naphthalenes is an active area of research. anr.fr Palladium catalysts have been employed for the regioselective oxygenation or halogenation of 1-carbonylnaphthalenes, demonstrating the tunability of these systems for specific synthetic outcomes. anr.fr

Heterogeneous Catalysis and Engineered Support Materials

Naphthalene-based materials are also prominent in heterogeneous catalysis, where they can act as catalysts themselves or as supports for catalytically active metals. mdpi.comcsic.es Phenyl extended naphthalene-based covalent triazine frameworks (CTFs) have been developed as metal-free heterogeneous photocatalysts. csic.es These materials have shown high stability and efficiency in the selective aerobic oxidation of sulfides and dehydrogenative cross-coupling reactions under visible light. csic.es

Naphthalene-based polymers, synthesized through Friedel–Crafts crosslinking, have been utilized as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.comresearchgate.net The functionalization of these polymers with groups like -OH, -SO3H, and -NO2 influences their porosity and the distribution of the palladium active phase. mdpi.comresearchgate.net These catalytic systems have demonstrated high conversion rates and selectivity under mild reaction conditions. mdpi.comresearchgate.net

The development of solid acid catalysts based on zeolites and acidic metal oxides is being explored for the selective alkylation of naphthalene. nwo.nl This process is important for producing 2,6-dialkylnaphthalenes, which are precursors for high-performance engineering plastics and liquid crystal polymers. nwo.nl The use of zeolites offers the potential to control selectivity due to the defined size of their intracrystalline channels. nwo.nl

Furthermore, naphthalene-based porous organic salts have been synthesized and used as heterogeneous photocatalysts for the oxidative coupling of amines. rsc.org These materials possess a crystalline structure, significant porosity, and an extended π-conjugated system, which contribute to their photocatalytic activity. rsc.org

Design and Performance of Novel Catalytic Systems

The design of novel catalytic systems based on naphthalene is a continuous effort to improve efficiency, selectivity, and stability. One approach involves the synthesis of naphthalene-based polymers with controlled porosity and surface functionality to act as catalyst supports. mdpi.comresearchgate.net For instance, hyper-crosslinked aromatic polymers (HAPs) derived from naphthalene have been shown to be promising supports for palladium nanoparticles in Suzuki cross-coupling reactions. mdpi.com

Another area of innovation is the development of metal-free photocatalysts. Phenyl extended naphthalene-based covalent triazine frameworks (CTFs) are an example of such systems, offering a stable and efficient platform for various photocatalytic reactions. csic.esresearchgate.net The photocatalytic properties of these materials can be tuned by modifying the naphthalene core, for instance, by introducing methoxy (B1213986) groups. csic.es

In the realm of hydrogenation reactions, catalysts based on nickel and other metals supported on materials like alumina (B75360) are used for the selective hydrogenation of naphthalene to tetralin. mdpi.comresearchgate.netacs.orgmdpi.com Research focuses on modifying these catalysts, for example by adding a second metal like copper or zinc, to improve activity and selectivity. mdpi.com Density functional theory (DFT) calculations are also employed to understand the electronic effects and reactant adsorptions on the active sites, aiding in the rational design of more efficient catalysts. mdpi.com

The table below summarizes some of the catalytic systems based on naphthalene and their applications.

| Catalyst System | Application | Key Findings |

| Naphthalene-substituted Schiff Base-Ni(II) Clusters | Homogeneous Catalysis | Exhibit ferromagnetic and emissive properties. acs.orgosti.gov |

| Palladium on Naphthalene-Based Polymers | Suzuki Cross-Coupling | High conversion and selectivity under mild conditions. mdpi.comresearchgate.net |

| Phenyl Extended Naphthalene-Based CTFs | Heterogeneous Photocatalysis | Metal-free catalyst for oxidation and cross-coupling reactions. csic.es |

| Zeolite-Based Solid Acids | Naphthalene Alkylation | Potential for selective production of 2,6-dialkylnaphthalenes. nwo.nl |

| Ni-based catalysts on Alumina | Naphthalene Hydrogenation | Addition of Zn or Cu can tune activity and selectivity towards tetralin. mdpi.com |

Advanced Materials for Organic Electronics and Photofunctional Devices

The unique electronic and photophysical properties of naphthalene and its derivatives make them highly suitable for applications in advanced materials, particularly in the field of organic electronics and photofunctional devices. nih.govucm.es The extended π-conjugated system of the naphthalene core allows for efficient charge transport and light absorption/emission, which are critical for the performance of these devices. tandfonline.com

Integration into Conjugated Polymer Systems for Organic Electronics

Naphthalene diimide (NDI) is a key building block in the synthesis of conjugated polymers for organic electronics. rsc.org These NDI-based polymers are known for their high electron mobilities and tunable absorption spectra, which can extend into the near-infrared region. rsc.org This makes them excellent candidates for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron transport materials in perovskite solar cells. rsc.orgrsc.org

The properties of these conjugated polymers can be finely tuned by modifying the NDI core and by copolymerizing it with various donor units. acs.org For example, solution-processable NDI-based conjugated polymers have been developed as organocatalysts for the photocatalytic reduction of CO2, demonstrating remarkable stability. acs.org

The integration of naphthalene derivatives into conjugated polymer systems is a strategy to enhance the performance of organic electronic devices. rsc.org By carefully designing the molecular structure, it is possible to control the electronic and mechanical properties of the resulting materials, leading to stretchable and even self-healing electronic devices. rsc.org A series of naphthalene derivatives connected through different linkages (α-bond, double bond, and triple bond) have been synthesized and used to fabricate thin-film transistors with good charge carrier mobility. nih.govresearchgate.net

The table below highlights some examples of naphthalene-based conjugated polymers and their applications in organic electronics.

| Polymer/Material | Application | Performance Metric |

| Naphthalene Diimide (NDI)-based Polymers | Organic Field-Effect Transistors (OFETs) | High electron mobilities. rsc.org |

| NDI-based Polymers | Perovskite Solar Cells | Efficient electron transport layers. rsc.org |

| Naphthalene derivatives (DIN, DSN, DPEN) | Thin-Film Transistors | Hole and electron mobility up to 10⁻² cm² V⁻¹ s⁻¹. researchgate.net |

| Solution-Processable NDI-BP Polymer | Photocatalytic CO2 Reduction | Stable catalytic activity for over 330 hours. acs.org |

Role in Photovoltaic Device Components

The direct application of this compound as a component in photovoltaic devices is not extensively documented in prominent research literature. However, the foundational naphthalene structure is present in various derivatives that serve critical functions in the advancement of solar cell technology, particularly as solvent additives in the fabrication of organic solar cells (OSCs) and perovskite solar cells (PSCs). These additives are instrumental in controlling the morphology of the active layer, which is a key determinant of device efficiency and stability.

Solvent additives with high boiling points, such as the naphthalene derivative 1-chloronaphthalene (B1664548) (CN), are frequently used to optimize the active layer of all-polymer solar cells (all-PSCs). rsc.org The inclusion of CN can fine-tune the morphology of the polymer blend, enhancing charge transport and suppressing recombination, which leads to simultaneous improvements in open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF). For instance, in all-PSCs based on the PM6:PY-IT active layer, the use of 1-chloronaphthalene as a solvent additive, in conjunction with a polymer additive (N2200), resulted in a power conversion efficiency (PCE) of 16.04%.

Similarly, in non-fullerene organic solar cells (NF-OSCs), aromatic solvent additives like 1-chloronaphthalene (CN) and 1-phenylnaphthalene (B165152) (PN) are employed to manipulate the molecular aggregation of the non-fullerene acceptors. rsc.orgrsc.org The planar structure of the naphthalene ring in these additives plays a crucial role. For example, 1-phenylnaphthalene can insert between acceptor molecules, disrupting π–π stacking and promoting J-aggregation, which leads to red-shifted absorption and improved charge carrier mobility. rsc.org This precise control over molecular aggregation is vital for developing high-performance, thick-film OSCs suitable for mass production. rsc.org

In the realm of perovskite solar cells, surface passivation is critical for reducing defects and enhancing performance. While not this compound itself, a related compound, 1-naphthylmethylammonium tetrafluoroborate (B81430) (NMABF4), has been synthesized and used to terminate the perovskite surface. sciopen.com This molecule effectively passivates defects on the perovskite surface, leading to a champion device efficiency of 25.38% and significantly improved operational stability. sciopen.com

Although direct evidence is sparse for this compound, the roles of these analogous compounds underscore the potential utility of the naphthalene scaffold in photovoltaic applications. The octyl chain in this compound would primarily influence its solubility and processing characteristics, suggesting its potential as a high-boiling-point solvent or additive to control film morphology during the fabrication of next-generation solar cells.

Development of Naphthalene-Derived Chromophores with Tunable Photoredox Properties

Naphthalene derivatives, particularly naphthalene diimides (NDIs), have emerged as a significant class of chromophores for the development of advanced photoredox catalysts. beilstein-journals.orgresearchgate.net Their utility stems from a combination of desirable characteristics: a large, electron-deficient aromatic core, high electron affinity, and excellent thermal and oxidative stability. researchgate.net A key advantage of NDIs is the ability to tune their optical and redox properties through chemical modification, making them highly adaptable for various chemical technologies. beilstein-journals.orgacs.org